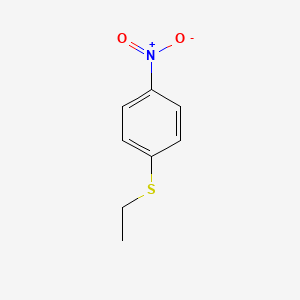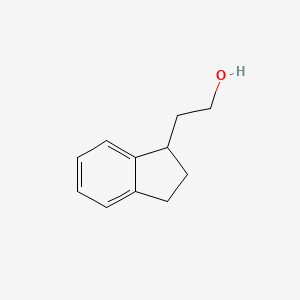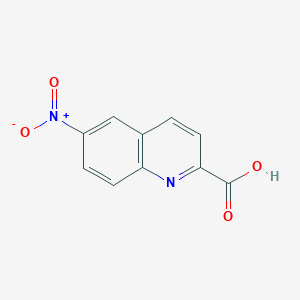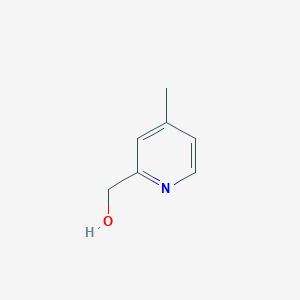
5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms . They have numerous biological and pharmaceutical properties such as anti-inflammatory, sedative, hypnotic, fever-resistant, antifungal, and antibacterial .
Synthesis Analysis
The synthesis of pyrazoles is specific because they are found in several different structures . The simplest and most common method to synthesize pyrazoles is to use 1,3-dicarbonyl compounds or similar compounds such as acetals and imines with hydrazines . In one study, an environmentally friendly procedure for the synthesis of some novel 5-amino-pyrazole-4-carbonitriles was reported. This involved three-component mechanochemical reactions of synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .科学的研究の応用
Antimicrobial and Anticancer Applications
A series of novel pyrazole derivatives, including those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant in vitro antimicrobial and anticancer activities. Compounds derived from this synthesis process exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their relevance in addressing microbial infections (Hafez, Al-Hussain, & El-Gazzar, 2016).
Anti-Inflammatory Applications
Another study focused on the synthesis of 2-pyrazoline analogues revealed significant anti-inflammatory effects mediated by the inhibition of phospholipase A2. These compounds, characterized by their structural features including the 4-chlorophenyl group, demonstrated potential as next-generation nonsteroidal anti-inflammatory drugs. This study also highlighted the importance of protein structure modelling and docking studies in understanding the molecular basis of their anti-inflammatory properties (Lokeshwari et al., 2017).
Anticancer Activity through Structural Analysis
The crystal structure of a related compound, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, was analyzed to understand its potential interactions and reactivity. The analysis indicated strong N—H⋯O hydrogen bonds forming chains along [001], suggesting a basis for its biological activities. This structural insight is crucial for designing compounds with enhanced biological efficacy (Mu et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Compounds like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated high inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion. The study employed gravimetric, electrochemical, and density functional theory (DFT) methods to elucidate the mechanisms of action, indicating the multifaceted applications of these compounds beyond biological activities (Yadav et al., 2016).
将来の方向性
The future directions for “5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” could involve further exploration of its synthesis methods, biological activities, and potential applications. The development of environmentally friendly procedures for the synthesis of pyrazoles is of particular interest .
特性
IUPAC Name |
5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGFVLGLQKEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NNC2=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490521 |
Source


|
| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
62538-19-6 |
Source


|
| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)



